Methyl 2-amino-3-(indolin-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate typically involves the reaction of indoline with glycine methyl ester in the presence of a suitable catalyst. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with glycine methyl ester under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the ester group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole moiety.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing different biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-(1-methyl-1H-indol-3-yl)methyl derivatives: Studied for their anticancer properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14/h2-5,10H,6-8,13H2,1H3 |
InChI Key |
XAYXMZVZIRZYEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1CCC2=CC=CC=C21)N |
Origin of Product |
United States |
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